![molecular formula C13H16O4 B1503988 6-Methoxy-chroman-3-carboxylic acid ethyl ester CAS No. 885271-71-6](/img/structure/B1503988.png)
6-Methoxy-chroman-3-carboxylic acid ethyl ester
Description
6-Methoxy-chroman-3-carboxylic acid ethyl ester is a heterocyclic organic compound with the molecular formula C13H16O4 . It has a molecular weight of 236.267 . The compound is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-chroman-3-carboxylic acid ethyl ester consists of 13 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The InChI code for the compound is 1S/C13H16O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-4,6,9H,5,7H2,1-2H3 .Chemical Reactions Analysis
Esters, including 6-Methoxy-chroman-3-carboxylic acid ethyl ester, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent carboxylic acid and alcohol . Esters can also be reduced to primary alcohols using LiAlH4 .properties
IUPAC Name |
ethyl 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(14)10-6-9-7-11(15-2)4-5-12(9)17-8-10/h4-5,7,10H,3,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCDHWYGTZFIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2)OC)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696287 | |
Record name | Ethyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-chroman-3-carboxylic acid ethyl ester | |
CAS RN |
885271-71-6 | |
Record name | Ethyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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